N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a bromobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are efficient for forming carbon-carbon bonds between the bipyridine and bromobenzenesulfonamide units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.
Substitution: The bromobenzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the bromobenzenesulfonamide group can produce various substituted derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Phenanthroline: A related heterocyclic compound with similar applications in coordination chemistry.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is unique due to the combination of its bipyridine and bromobenzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPBJJBNJQJZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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